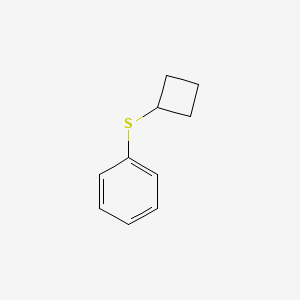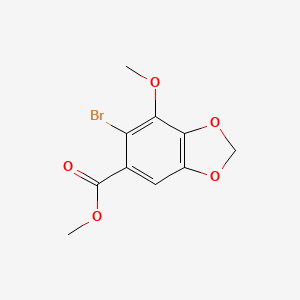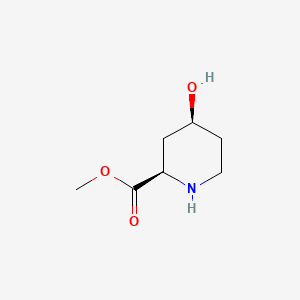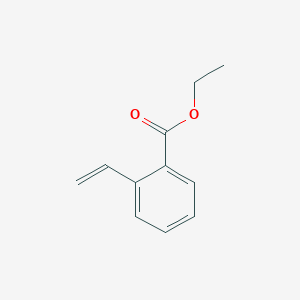
7-fluoro-1H-indole-5-carboxylic Acid
Übersicht
Beschreibung
7-fluoro-1H-indole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound containing a fluorine atom, which makes it a valuable precursor for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloid Derivatives
7-fluoro-1H-indole-5-carboxylic Acid: is a significant precursor in the synthesis of alkaloid derivatives. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This compound serves as a building block for the construction of indoles, which are prevalent moieties in selected alkaloids . These synthesized alkaloids have been found to exhibit a range of biological activities and are of great interest in medicinal chemistry.
Anticancer Applications
Indole derivatives, including those synthesized from 7-fluoro-1H-indole-5-carboxylic Acid , have shown promise in the treatment of cancer. They play a crucial role in cell biology and have been identified as biologically active compounds that can be used to target cancer cells . The ability to synthesize novel indole compounds opens up potential therapeutic avenues for cancer treatment.
Antimicrobial Activity
The indole nucleus, which can be derived from 7-fluoro-1H-indole-5-carboxylic Acid , is known to possess antimicrobial properties. Research has indicated that indole derivatives can be effective against a variety of microbial infections, making them valuable in the development of new antibiotics .
Antiviral Agents
Indole derivatives have been reported to exhibit antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural versatility of indole allows for the synthesis of numerous derivatives with potential as antiviral agents.
Anti-HIV Properties
The fight against HIV has been bolstered by the discovery of indole derivatives with anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using 7-fluoro-1H-indole-5-carboxylic Acid , have been studied for their efficacy against HIV-1 through molecular docking studies .
Organic Synthesis Intermediate
7-fluoro-1H-indole-5-carboxylic Acid: is an important raw material and intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs, showcasing its versatility and importance in chemical synthesis .
Development of Agrochemicals
The agricultural sector benefits from the application of indole derivatives in the development of agrochemicals. These compounds, derived from 7-fluoro-1H-indole-5-carboxylic Acid , can be tailored to create pesticides and herbicides that are more effective and environmentally friendly .
Dyestuff Field Applications
In the dyestuff industry, 7-fluoro-1H-indole-5-carboxylic Acid serves as a precursor for the synthesis of dyes. The indole ring system is integral to the color properties of many dyes, and its derivatives are used to develop a wide range of colorants for various applications .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological and clinical applications.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they likely have significant molecular and cellular effects .
Eigenschaften
IUPAC Name |
7-fluoro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBVKCHUTXDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468648 | |
| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-1H-indole-5-carboxylic Acid | |
CAS RN |
256935-99-6 | |
| Record name | 7-Fluoro-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)




![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)





